4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid
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Overview
Description
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a piperidine ring protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized and protected with a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.
Attachment to the Phenyl Ring: The protected piperidine is then attached to a phenyl ring through a suitable coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction.
Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced to the phenyl ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can modify the piperidine ring or the phenyl ring, depending on the reagents and conditions used.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups.
Scientific Research Applications
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, altering the activity of the target protein. The piperidine ring and phenyl ring provide structural features that enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenyl)acetic acid: Features an acetic acid group attached to the phenyl ring.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Contains a hydroxymethyl group on the phenyl ring.
Uniqueness
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring reversible covalent interactions, such as enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-16(2,3)22-15(19)18-10-8-13(9-11-18)12-4-6-14(7-5-12)17(20)21/h4-7,13,20-21H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHUFFGMPLAKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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